molecular formula C17H22ClNO B2952752 3-(4-chlorophenyl)-1-cyclobutanecarbonylazepane CAS No. 1797187-58-6

3-(4-chlorophenyl)-1-cyclobutanecarbonylazepane

Cat. No.: B2952752
CAS No.: 1797187-58-6
M. Wt: 291.82
InChI Key: CFLFXYNWRRSVPF-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-cyclobutanecarbonylazepane is a synthetic organic compound that features a cyclobutane ring, a chlorophenyl group, and an azepane ring

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-1-cyclobutanecarbonylazepane typically involves multiple steps. One common synthetic route starts with the preparation of the cyclobutanecarbonyl intermediate, which is then reacted with 4-chlorophenyl derivatives under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

3-(4-chlorophenyl)-1-cyclobutanecarbonylazepane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-chlorophenyl)-1-cyclobutanecarbonylazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-cyclobutanecarbonylazepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-(4-chlorophenyl)-1-cyclobutanecarbonylazepane can be compared with other similar compounds, such as:

  • 3-(4-chlorophenyl)-1-cyclobutanecarbonylpiperidine
  • 3-(4-chlorophenyl)-1-cyclobutanecarbonylpyrrolidine
  • 3-(4-chlorophenyl)-1-cyclobutanecarbonylmorpholine

These compounds share similar structural features but differ in the ring structure attached to the cyclobutanecarbonyl group. The unique properties of this compound, such as its specific ring size and substituents, contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-cyclobutylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO/c18-16-9-7-13(8-10-16)15-4-1-2-11-19(12-15)17(20)14-5-3-6-14/h7-10,14-15H,1-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLFXYNWRRSVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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